molecular formula C16H16K3O7PS B15246027 Ezb5WC3F9S CAS No. 157126-16-4

Ezb5WC3F9S

Cat. No.: B15246027
CAS No.: 157126-16-4
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-UFRNLTNDSA-K
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Description

Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that features a phenoxyphenyl group, a phosphonate group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate typically involves multiple steps, starting with the preparation of the 3-phenoxyphenyl intermediate. This intermediate can be synthesized through a series of reactions involving phenol and bromobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, amines, and substituted sulfonates .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium®-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is unique due to the presence of both phosphonate and sulfonate groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential for diverse applications .

Properties

CAS No.

157126-16-4

Molecular Formula

C16H16K3O7PS

Molecular Weight

500.6 g/mol

IUPAC Name

tripotassium;(1R)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m1.../s1

InChI Key

DRADVLDMPYYQDB-UFRNLTNDSA-K

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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